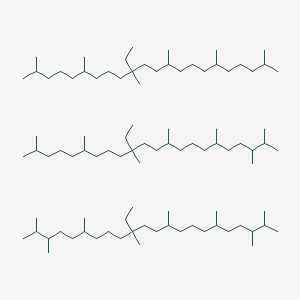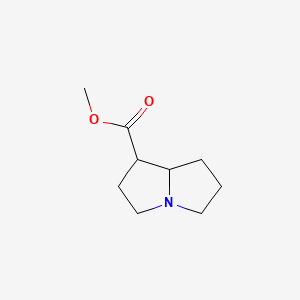![molecular formula C7H4BrN3O B12103571 6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)
6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound featuring a bromine atom at the 6th position of the imidazo[1,2-a]pyrazine ring and an aldehyde group at the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and α-haloketones under basic conditions.
Formylation: The aldehyde group is introduced at the 2nd position via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes continuous flow processes, automated synthesis, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.
Reduction: 6-Bromoimidazo[1,2-a]pyrazine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism by which 6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde exerts its effects is largely dependent on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Potentially interfering with nucleic acid synthesis or function, leading to antimicrobial or anticancer effects.
Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
6-Chloroimidazo[1,2-a]pyrazine-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
6-Fluoroimidazo[1,2-a]pyrazine-2-carbaldehyde: Contains a fluorine atom at the 6th position.
6-Iodoimidazo[1,2-a]pyrazine-2-carbaldehyde: Features an iodine atom at the 6th position.
Uniqueness
6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde is unique due to the specific electronic and steric effects imparted by the bromine atom, which can influence its reactivity and interaction with biological targets differently compared to its chloro, fluoro, and iodo analogs.
This compound’s distinct properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmaceutical research.
特性
分子式 |
C7H4BrN3O |
|---|---|
分子量 |
226.03 g/mol |
IUPAC名 |
6-bromoimidazo[1,2-a]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H4BrN3O/c8-6-3-11-2-5(4-12)10-7(11)1-9-6/h1-4H |
InChIキー |
LKIHXAOFFCGGGS-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C2N1C=C(N=C2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)



![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)





![9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12103544.png)

